molecular formula C10H10N2O2S2 B13681253 Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate CAS No. 174223-30-4

Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate

Cat. No.: B13681253
CAS No.: 174223-30-4
M. Wt: 254.3 g/mol
InChI Key: FHGMNWOUMCGLTE-UHFFFAOYSA-N
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Description

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is an organic compound belonging to the bithiazole family Bithiazoles are heterocyclic compounds containing two thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate typically involves the condensation of appropriate thiazole derivatives. One common method includes the reaction of 2-methylthiazole with ethyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the bithiazole ring.

Industrial Production Methods

Industrial production of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bithiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.

Scientific Research Applications

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex bithiazole derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1,3-dioxolane-2-acetate
  • Ethyl 2-(methylamino)acetate
  • Ethyl 2-methylacetoacetate

Uniqueness

Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is unique due to its bithiazole core, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various studies.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of thiazole derivatives through various chemical reactions including cross-coupling techniques. The synthesis pathway often includes the formation of a thiazole ring followed by functionalization at specific positions to enhance biological activity.

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of compounds related to this compound. For instance, a related compound, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, indicating potent cytotoxic effects against cancer cells .

Table 1: Antitumor Activity Data

Compound NameCell Line TestedGI50 Value (µM)Reference
This compoundRPMI-8226 (leukemia)TBD
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (leukemia)0.08
Ethyl 2-(substituted)-thiazole-4-carboxylateVarious tumor cell lines38.3 (MG-MID)

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively. Compounds with similar structures have been tested against various bacterial and fungal strains. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that while some compounds showed moderate antibacterial activity (MIC values ranging from 100–400 µg/mL), their antifungal activity was more pronounced, particularly against Candida albicans .

Table 2: Antimicrobial Activity Data

Compound NameMicroorganism TestedMIC Value (µg/mL)Reference
Compound 1aCandida albicans50
Compound 1bE. faecalis100
Compound 5bAspergillus niger401–423

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring. Studies suggest that electron-withdrawing groups enhance activity against certain cancer cell lines and pathogens. The presence of hydrophobic moieties has also been linked to improved antibacterial properties.

Case Studies

  • Antitumor Efficacy : A study highlighted the effectiveness of a series of thiazole derivatives in inhibiting tumor growth in vitro and in vivo models. The compounds were shown to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
  • Antimicrobial Resistance : Given the rising issue of antimicrobial resistance, research has focused on developing new thiazole derivatives that can overcome resistance mechanisms in bacteria. Some derivatives have shown promising results in inhibiting resistant strains.

Properties

CAS No.

174223-30-4

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

ethyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3

InChI Key

FHGMNWOUMCGLTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)C

Origin of Product

United States

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